2-Methyl-1,5-hexadiene
Overview
Description
2-Methyl-1,5-hexadiene is an organic compound with the molecular formula C₇H₁₂. It is a colorless, volatile liquid that is used as a crosslinking agent and a precursor to various other compounds . The compound is also known by other names such as 2-Methyldiallyl and 5-Methyldiallyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,5-hexadiene can be synthesized through the condensation reaction between allyl chloride and methallyl chloride in the presence of magnesium . This reaction forms this compound as a major product.
Industrial Production Methods: On an industrial scale, this compound is produced by the ethenolysis of 1,5-cyclooctadiene. The catalyst used in this process is derived from rhenium(VII) oxide on alumina .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,5-hexadiene undergoes various types of chemical reactions, including:
Cycloaddition: On mercury-photosensitized irradiation, it undergoes internal cycloaddition to afford 1-methylbicyclo[2.1.1]hexane as the major product.
Pyrolysis: High-temperature pyrolysis of this compound yields 1,5-hexadiene and 2,5-dimethyl-1,5-hexadiene.
Stereoselective and Regioselective Reactions: It reacts with dialkylaluminum chloride and titanium alkoxide followed by oxidation to form five-membered 3-alkylcycloalkyl methanol.
Common Reagents and Conditions:
Mercury-photosensitized irradiation: for cycloaddition reactions.
High-temperature conditions: for pyrolysis.
Dialkylaluminum chloride and titanium alkoxide: for stereoselective and regioselective reactions.
Major Products:
1-Methylbicyclo[2.1.1]hexane: from cycloaddition.
1,5-Hexadiene and 2,5-Dimethyl-1,5-hexadiene: from pyrolysis.
Five-membered 3-alkylcycloalkyl methanol: from stereoselective and regioselective reactions.
Scientific Research Applications
2-Methyl-1,5-hexadiene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a crosslinking agent.
Biology and Medicine:
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,5-hexadiene involves its ability to undergo various chemical reactions, such as cycloaddition and pyrolysis, to form different products. These reactions are facilitated by specific reagents and conditions, such as mercury-photosensitized irradiation and high temperatures . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1,5-Hexadiene: A similar compound with the formula C₆H₁₀, used as a crosslinking agent and precursor to other compounds.
2,5-Dimethyl-1,5-hexadiene: A product of the pyrolysis of 2-Methyl-1,5-hexadiene.
Uniqueness: this compound is unique due to its ability to undergo a variety of chemical reactions, including cycloaddition and pyrolysis, to form different products. Its versatility as a precursor and crosslinking agent makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-methylhexa-1,5-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4H,1-2,5-6H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMKNPIYMOEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193502 | |
Record name | 2-Methylhexa-1,5-diene | |
Source | EPA DSSTox | |
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Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4049-81-4, 27477-37-8 | |
Record name | 2-Methyl-1,5-hexadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4049-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-1,5-hexadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1,5-hexadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027477378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-1,5-HEXADIENE | |
Source | DTP/NCI | |
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Record name | 2-Methylhexa-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylhexa-1,5-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Methyl-1,5-hexadiene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-METHYL-1,5-HEXADIENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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